7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID
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Overview
Description
7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of isochromenes, which are characterized by a fused benzene and pyran ring system. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted isochromenes, quinones, and dihydro derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of cell proliferation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID stands out due to its unique structural features and specific biological activities. Its isochromene backbone provides distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKLQENEDYQPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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